Diphenylphosphinic chloride

Description

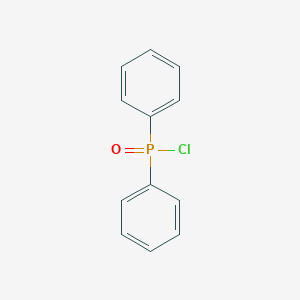

Structure

3D Structure

Properties

IUPAC Name |

[chloro(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQGTZMAQRXCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164424 | |

| Record name | Diphenylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-21-4 | |

| Record name | Diphenylphosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP30GY04V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylphosphinic Chloride: A Comprehensive Technical Guide

CAS Number: 1499-21-4

This technical guide provides an in-depth overview of diphenylphosphinic chloride (DPPC), a versatile reagent widely utilized by researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and application in key chemical transformations.

Core Properties and Safety Data

This compound is a colorless to light yellow liquid known for its utility as a precursor in the synthesis of various chemical entities, including chiral phosphine (B1218219) ligands and peptide coupling agents.[1][2] It also finds application as a flame retardant and a pharmaceutical adjuvant.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 1499-21-4 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀ClOP | [3][4][5] |

| Molecular Weight | 236.63 g/mol | [4][6][7] |

| Appearance | Clear colorless to light yellow liquid | [1][3][5] |

| Boiling Point | 222 °C at 16 mmHg | [1][7][8][9] |

| Melting Point | 20 °C | [9] |

| Density | 1.24 g/mL at 25 °C | [1][7][8] |

| Refractive Index (n20/D) | 1.609 | [1][7] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [1][3] |

| Storage Temperature | 2-8°C | [1][3][7] |

Safety and Hazard Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6][8] It is also a skin sensitizer.[6] Table 2 provides a summary of its hazard classifications and associated precautionary statements.

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements | References |

| Flammable liquids (Category 3) | GHS02 | Danger | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ ventilating/ lighting/ equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. | [2][6][8] |

| Skin corrosion (Sub-category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse. | [2][6][8] |

| Serious eye damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [6][8][10] |

| Skin sensitization (Sub-category 1A) | GHS07 | Warning | H317: May cause an allergic skin reaction. | P261: Avoid breathing mist or vapors. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide coupling are provided below. These protocols are intended for use by trained professionals in a controlled laboratory environment.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with phosphorus oxychloride (POCl₃).[8]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Phenylmagnesium bromide solution in diethyl ether (Et₂O)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Oven-dried, two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Short-path vacuum distillation apparatus

-

Column chromatography setup

Procedure:

-

To an oven-dried 100 mL, two-necked flask fitted with a reflux condenser, add anhydrous Et₂O and POCl₃.[8]

-

Cool the solution in an ice-salt mixture.[8]

-

Slowly add the Grignard reagent solution (e.g., phenylmagnesium bromide) in Et₂O from a dropping funnel.[8]

-

After the addition is complete, stir the reaction mixture with cooling for 30 minutes.[8]

-

Allow the reaction mixture to warm to room temperature and stir for the indicated time (monitoring by TLC or other appropriate methods is recommended).[8]

-

Quench the reaction by cooling the mixture in an ice-salt mixture and adding saturated aqueous NH₄Cl solution.[8]

-

Pour the crude mixture into CH₂Cl₂ and wash it three times with dilute HCl.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.[8]

-

The resulting crude product can be purified by column chromatography to yield pure this compound.[8]

Caption: Synthesis workflow for this compound.

Application in Peptide Coupling

This compound is a precursor to diphenylphosphinic carboxylic mixed anhydrides, which are effective for peptide bond formation.[3]

Materials:

-

N-protected amino acid (e.g., N-Benzyloxycarbonylvaline)

-

Dichloromethane (CH₂Cl₂)

-

N-Methylmorpholine (NMM)

-

This compound (DppCl)

-

Amino acid ester salt (e.g., alanine (B10760859) phenyl ester tosylate)

-

Dry, distilled N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

5% citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and work-up

Procedure:

-

Dissolve the N-protected amino acid (e.g., N-Benzyloxycarbonylvaline, 0.12 mol) in CH₂Cl₂ (200 mL) and cool to 0 °C.

-

Add NMM (0.12 mol) and a solution of DppCl (0.12 mol) in CH₂Cl₂ (200 mL) in quick succession.

-

Allow an activation period of 15 minutes.

-

Add a precooled solution of the amino acid ester salt (e.g., alanine phenyl ester tosylate, 0.1 mol) in dry, distilled DMF (80 mL).

-

Immediately follow with the addition of NMM (0.1 mol) and stir the mixture for 30 minutes.

-

Remove the reaction solvent under reduced pressure, which will leave a pale yellow oil.

-

Partition the oil between ethyl acetate and water.

-

Wash the organic phase sequentially with saturated NaHCO₃ (5 times), 5% citric acid (3 times), water (2 times), saturated NaHCO₃ (2 times), water (2 times), and brine (2 times).

-

Dry the organic phase over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to afford the dipeptide product.

Caption: Peptide coupling workflow using this compound.

Applications in Synthesis

This compound is a key intermediate in various synthetic transformations.

Ligand Synthesis for Cross-Coupling Reactions

It is widely used as a precursor to synthesize chiral phosphine bidentate ligands.[1][2] These ligands are crucial for various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.[2][5] The electronic and steric properties of the phosphine ligands derived from this compound can be fine-tuned to achieve high efficiency and selectivity in these important C-C and C-N bond-forming reactions.

Flame Retardant Mechanisms

As a phosphorus-containing compound, this compound and its derivatives can function as flame retardants. The mechanism of action for phosphorus-based flame retardants can occur in both the condensed and gas phases.[11] In the condensed phase, they promote the formation of a char layer on the surface of the material, which acts as a barrier to heat and mass transfer.[9][11] In the gas phase, phosphorus-containing radicals can interrupt the combustion chain reaction by scavenging reactive H• and OH• radicals.[9][11][12]

Caption: Flame retardant mechanism of phosphorus compounds.

References

- 1. Page loading... [guidechem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound 98 1499-21-4 [sigmaaldrich.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. Mechanism and types of flame retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

- 12. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Diphenylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphinic chloride ((C₆H₅)₂P(O)Cl), a key organophosphorus intermediate, is widely utilized in organic synthesis, particularly in the preparation of chiral ligands, peptide coupling agents, and flame retardants.[1][2] Its reactivity, primarily centered around the electrophilic phosphorus atom, allows for the facile introduction of the diphenylphosphinyl moiety into a variety of molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed experimental protocols and a discussion of the underlying reaction mechanisms. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, key reaction pathways and experimental workflows are illustrated using schematic diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as chlorodiphenylphosphine (B86185) oxide, is a colorless to light yellow liquid with the chemical formula (C₆H₅)₂P(O)Cl.[1][3] It is characterized by a tetrahedral phosphorus center bonded to two phenyl groups, one oxygen atom, and one chlorine atom. This structure confers a significant electrophilic character on the phosphorus atom, making it susceptible to nucleophilic attack. The molecule is soluble in many common organic solvents but reacts with water and alcohols. The versatility of this compound as a reagent stems from its ability to act as a precursor to a wide range of organophosphorus compounds.[1]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1499-21-4 | [2] |

| Molecular Formula | C₁₂H₁₀ClOP | [4] |

| Molecular Weight | 236.63 g/mol | [2] |

| Boiling Point | 222 °C at 16 mmHg | [2] |

| Density | 1.24 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.609 | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Signals in the aromatic region (7.7-8.0 ppm) corresponding to the phenyl protons.[5]

-

³¹P NMR (CDCl₃): A characteristic chemical shift that can be used to monitor reaction progress.[6]

-

IR Spectrum: Available in the NIST/EPA Gas-Phase Infrared Database.[4]

-

Mass Spectrum: Detailed fragmentation patterns are available from the NIST Mass Spectrometry Data Center.[7]

-

UV/Visible Spectrum: Data is available.[8]

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Friedel-Crafts Reaction of Benzene (B151609) with Phosphorus Trichloride (B1173362)

A common industrial method for synthesizing diphenylphosphine (B32561) chloride, a precursor that can be oxidized to this compound, involves the Friedel-Crafts reaction between benzene and phosphorus trichloride (PCl₃) using a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[9][10] The reaction proceeds through the formation of phenyldichlorophosphine (PhPCl₂) as an intermediate, which then undergoes a disproportionation reaction to yield diphenylphosphine chloride (Ph₂PCl).[10] Subsequent oxidation of diphenylphosphine chloride affords this compound.

Reaction Scheme:

-

C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl

-

2 C₆H₅PCl₂ --(AlCl₃)--> (C₆H₅)₂PCl + PCl₃

-

(C₆H₅)₂PCl + [O] --> (C₆H₅)₂P(O)Cl

Experimental Protocol:

A detailed, environmentally friendly synthesis method is described in patent CN102399243A.[9]

-

Reaction: In a three-necked flask protected by a nitrogen atmosphere, phosphorus trichloride, benzene, and aluminum trichloride are combined. The mixture is vigorously stirred and heated to 140-150 °C, maintaining a reflux. The reaction is monitored by the evolution of white smoke (HCl gas), and heating is continued until the smoke is no longer observed. The reaction mixture is then cooled to room temperature.[9]

-

Work-up: An organic solvent (e.g., heptane) is added to the cooled reaction mixture, followed by stirring. A decomplexing agent, such as triethyl phosphate, is added dropwise. After stirring and allowing the layers to separate, the lower decomplexer layer is removed. The organic layer is subjected to reduced pressure distillation to obtain crude diphenylphosphine chloride.[9]

-

Purification: The crude product is purified by high-vacuum distillation to yield pure diphenylphosphine chloride.[9] The final oxidation step to this compound can be achieved using various oxidizing agents.

Quantitative Data:

| Reactants (molar ratio) | Yield of Diphenylphosphine Chloride (Crude) | Yield of Diphenylphosphine Chloride (Pure) | Reference |

| Benzene:PCl₃:AlCl₃ (1:1:1) | 90.5-95.5% | 85.5-90.5% | [9] |

| Benzene:PCl₃:AlCl₃ (1:1:1.2) | 92.5-95.5% | 86.5-90.5% | [9] |

| Benzene:PCl₃:AlCl₃ (2:1:0.5) | - | - | [11] |

| Benzene:PCl₃:AlCl₃ (3:1:0.25) | - | - | [11] |

Grignard Reaction with Phosphorus Oxychloride

The Grignard reaction provides a versatile route to this compound, typically involving the reaction of a phenylmagnesium halide with phosphorus oxychloride (POCl₃).[1][12] This method allows for the formation of the two P-C bonds.

Reaction Scheme:

2 C₆H₅MgBr + POCl₃ --> (C₆H₅)₂P(O)Cl + 2 MgBrCl

Experimental Protocol:

-

Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared in a dry flask under an inert atmosphere by reacting bromobenzene (B47551) with magnesium turnings in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reaction: To a cooled (ice-salt bath) solution of phosphorus oxychloride in diethyl ether, the prepared Grignard reagent is added slowly with stirring. After the initial reaction, the mixture is allowed to warm to room temperature and stirred for a specified time.[12]

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The crude product is extracted into an organic solvent like dichloromethane, washed with dilute HCl, dried, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography or vacuum distillation.[12]

Synthesis from Phenylphosphonic Dichloride

Another industrial method involves the high-temperature reaction of phenylphosphonic dichloride with chlorobenzene (B131634) in the presence of elemental phosphorus.[12]

Experimental Protocol:

-

Reaction: In a pressure-resistant reactor under a nitrogen atmosphere, yellow phosphorus, chlorobenzene, and phenylphosphonic dichloride are heated to 340-360 °C for 4 hours.[12]

-

Purification: After cooling, the liquid mixture is transferred to a distillation apparatus. Fractional distillation under normal pressure is used to recover chlorobenzene and phosphorus trichloride. Subsequent vacuum distillation separates the desired this compound from unreacted phenylphosphonic dichloride.[12]

Quantitative Data:

| Starting Materials | Product Mass | Reference |

| 66 kg Yellow Phosphorus, 375 kg Chlorobenzene, 190 kg Phenylphosphonic Dichloride | 233 kg this compound | [12] |

Deoxygenation of this compound Precursors

This compound can also be prepared by the deoxygenation of triphenylphosphine (B44618) oxide, followed by chlorination. The initial triphenylphosphine oxide can be hydrolyzed and then chlorinated with an agent like thionyl chloride (SOCl₂).[13]

Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Friedel-Crafts Reaction Mechanism

The synthesis of diphenylphosphine chloride via the Friedel-Crafts reaction is a classic example of an electrophilic aromatic substitution.[14][15][16]

-

Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with phosphorus trichloride, increasing the electrophilicity of the phosphorus atom and facilitating the attack on the benzene ring.

-

Electrophilic Attack: The activated PCl₃ complex is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (such as [AlCl₄]⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding phenyldichlorophosphine and regenerating the catalyst.

-

Disproportionation: The phenyldichlorophosphine can then undergo a further Friedel-Crafts-type reaction with another molecule of benzene to form diphenylphosphine chloride, or it can undergo a disproportionation reaction catalyzed by AlCl₃ to give diphenylphosphine chloride and PCl₃.[10]

Caption: Friedel-Crafts mechanism for diphenylphosphine chloride synthesis.

Grignard Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom of phosphorus oxychloride.

-

First Phenylation: The phenylmagnesium bromide attacks the phosphorus atom of POCl₃, displacing a chloride ion.

-

Second Phenylation: A second molecule of phenylmagnesium bromide attacks the resulting phenylphosphonic dichloride, displacing another chloride ion to form this compound.

Caption: Grignard reaction mechanism for this compound synthesis.

Reactions of this compound: Aminolysis

The reactions of this compound with nucleophiles, such as amines, have been studied kinetically. The aminolysis with anilines in acetonitrile (B52724) is proposed to proceed through a concerted mechanism involving a partial frontside nucleophilic attack.[17][18] This occurs via a hydrogen-bonded, four-center type transition state.[17] The significant negative Hammett ρ value and large Brønsted β value suggest extensive bond formation in the transition state.[17][18]

Caption: Concerted mechanism for the aminolysis of this compound.

Experimental Workflow: A Generalized Overview

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to several of the described methods with minor variations.

Caption: Generalized experimental workflow for this compound synthesis.

Applications in Organic Synthesis

This compound is a valuable reagent in a multitude of organic transformations:

-

Peptide Synthesis: It is used as a coupling agent to facilitate the formation of amide bonds between amino acids.

-

Ligand Synthesis: It serves as a precursor for the synthesis of various phosphine-based ligands, which are crucial in catalysis, including in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2]

-

Protection of Amino Groups: The diphenylphosphinyl (Dpp) group can be introduced as a protecting group for amines.

-

Conversion of Alcohols to Alkyl Halides: In combination with other reagents, it can be used to convert alcohols to the corresponding chlorides.[19]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water and alcohols, potentially releasing HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reaction mechanisms of this compound. The Friedel-Crafts and Grignard reaction routes represent the most common and scalable methods for its preparation. A thorough understanding of the reaction mechanisms is essential for optimizing these syntheses. The versatility of this compound as a reagent ensures its continued importance in academic research and industrial applications, particularly in the fields of catalysis and medicinal chemistry. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working with this important organophosphorus compound.

References

- 1. This compound | 1499-21-4 [chemicalbook.com]

- 2. This compound 98 1499-21-4 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. This compound [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN110615812A - Preparation method of diphenyl phosphine chloride - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US4708824A - Process for the preparation of chloro(phenyl)phospines - Google Patents [patents.google.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and Mechanism of the Aminolysis of Diphenyl Phosphinic Chloride with Anilines -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Diphenylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride, with the chemical formula C₁₂H₁₀ClOP, is a key organophosphorus compound widely utilized in organic synthesis.[1][2] Its role as a precursor for various ligands, peptide coupling agents, and flame retardants underscores the importance of a thorough understanding of its molecular structure and bonding characteristics.[1] This technical guide provides a detailed analysis of the molecular geometry, bonding, and electronic properties of this compound, drawing upon computational studies. It also outlines the standard experimental protocols used for the determination of such molecular structures.

Molecular Structure

The molecular structure of this compound is characterized by a central phosphorus atom bonded to two phenyl groups, one oxygen atom, and one chlorine atom. The phosphorus atom is in a tetrahedral geometry, which is typical for phosphine (B1218219) oxides.

Quantitative Structural Data

Table 1: Bond Lengths of this compound [3]

| Bond | Bond Length (Å) |

| P=O | 1.46 |

| P-Cl | 2.04 |

| P-C₁ | 1.80 |

| P-C₇ | 1.80 |

| C-C (aromatic, avg.) | 1.39 |

| C-H (aromatic, avg.) | 1.08 |

Table 2: Bond Angles of this compound [3]

| Angle | Bond Angle (°) |

| O=P-Cl | 114.8 |

| O=P-C₁ | 115.2 |

| O=P-C₇ | 115.2 |

| Cl-P-C₁ | 104.2 |

| Cl-P-C₇ | 104.2 |

| C₁-P-C₇ | 102.4 |

| P-C-C (aromatic, avg.) | 120.0 |

| C-C-C (aromatic, avg.) | 120.0 |

| H-C-C (aromatic, avg.) | 120.0 |

Table 3: Key Dihedral Angles of this compound [3]

| Dihedral Angle | Angle (°) |

| O=P-C₁-C₂ | -14.6 |

| Cl-P-C₁-C₆ | 12.8 |

| C₇-P-C₁-C₂ | 108.9 |

| O=P-C₇-C₈ | 165.4 |

| Cl-P-C₇-C₁₂ | -167.2 |

| C₁-P-C₇-C₈ | -51.1 |

Molecular Bonding

The bonding in this compound can be understood through a combination of valence bond theory and molecular orbital theory. The phosphorus atom is sp³ hybridized, forming sigma bonds with the two carbon atoms of the phenyl rings, the chlorine atom, and the oxygen atom.

The P=O bond is a strong, polar double bond with significant π-character arising from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen. This bond is a dominant feature of the molecule's electronic structure. The P-Cl bond is a polar covalent bond, and the P-C bonds are also covalent with some degree of polarity due to the difference in electronegativity between phosphorus and carbon.

The phenyl rings are, as expected, aromatic systems with delocalized π-electrons. The orientation of the phenyl rings relative to the rest of the molecule is a key structural feature, defined by the dihedral angles.

Experimental Protocols for Structure Determination

The determination of the precise molecular structure of a compound like this compound is typically achieved through single-crystal X-ray diffraction or gas-phase electron diffraction.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution.

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.5 mm in size. This is usually achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using various computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and other structural parameters.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, providing information about the geometry of isolated molecules free from intermolecular interactions in a crystal lattice.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, bond lengths, bond angles, and torsional angles can be derived by fitting a molecular model to the experimental data.

Visualization of Molecular Structure

The following diagram, generated using the Graphviz DOT language, provides a 2D representation of the connectivity of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound, supported by computational data. The tetrahedral geometry around the central phosphorus atom, the strong polar P=O bond, and the specific orientation of the two phenyl rings are the defining structural features of this important reagent. The detailed quantitative data and the description of standard experimental protocols for structure determination will be a valuable resource for researchers and professionals working with this compound.

References

Spectroscopic Profile of Diphenylphosphinic Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential spectral data for diphenylphosphinic chloride (C₁₂H₁₀ClOP), a key reagent in organic synthesis, particularly for the creation of bidentate ligands, peptide coupling agents, and flame retardants. This document collates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents logical workflows for spectral analysis.

Spectroscopic Data Summary

The following sections summarize the key spectral data for this compound. All quantitative data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by multiplets in the aromatic region, corresponding to the ten protons of the two phenyl rings. The electron-withdrawing nature of the phosphoryl group (P=O) and the chlorine atom causes the protons to be deshielded, shifting them downfield.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.85 - 7.90 | Multiplet | Protons ortho to the P=O group |

| 7.55 - 7.60 | Multiplet | Protons para to the P=O group |

| 7.48 - 7.52 | Multiplet | Protons meta to the P=O group |

| Data sourced from a 400 MHz spectrum in CDCl₃.[1] |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays four distinct signals for the phenyl carbons, consistent with the molecule's symmetry. The carbon atom directly attached to the phosphorus (ipso-carbon) shows the most significant downfield shift and exhibits coupling to the phosphorus atom.

| Chemical Shift (ppm) | Assignment | Coupling |

| ~133-134 | Para-carbon | |

| ~132-133 | Ortho-carbon | |

| ~128-129 | Meta-carbon | |

| ~130-132 | Ipso-carbon | ¹J(P,C) |

| Note: Precise, experimentally verified chemical shifts are available in subscription databases such as SpectraBase.[2][3] The values presented are estimates based on typical shifts for phenyl groups attached to a phosphoryl center. |

³¹P NMR (Phosphorus-31 NMR): The ³¹P NMR spectrum provides a direct and sensitive probe of the phosphorus atom's chemical environment. For this compound, a single resonance is observed.

| Chemical Shift (ppm) | Reference |

| ~40 - 90 | 85% H₃PO₄ |

| Note: This represents a typical range for diarylphosphinic chlorides.[4] The exact chemical shift is sensitive to solvent and concentration. A specific experimental value can be found in spectral databases.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by absorptions from the phosphoryl group, the phosphorus-chlorine bond, and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1440 | Strong | Aromatic C=C stretch |

| ~1240 - 1260 | Strong | P=O stretch (phosphoryl group) |

| ~1120 | Strong | P-Phenyl stretch |

| ~700 - 750 | Strong | Aromatic C-H out-of-plane bend |

| ~540 - 560 | Strong | P-Cl stretch |

| Note: This table represents characteristic absorption ranges. A complete, high-resolution spectrum is available from the NIST WebBook.[5] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a clear molecular ion peak and a series of characteristic fragment ions that are useful for confirming the molecular structure.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 236 | 50 | [M]⁺ (Molecular Ion, C₁₂H₁₀³⁵ClOP⁺) |

| 235 | 100 | [M-H]⁺ |

| 201 | 46 | [M-Cl]⁺ |

| 154 | Not Reported | [C₁₂H₁₀]⁺ (Biphenyl) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 14 | [C₄H₃]⁺ |

| Data sourced from NIST and ChemicalBook.[1][6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. Ensure the sample is completely dissolved to avoid spectral line broadening.

-

Instrumentation: Utilize a Fourier Transform (FT) NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Lock: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal to ensure sharp, symmetrical peaks.

-

Parameters: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

-

¹³C & ³¹P NMR Acquisition: These nuclei are acquired using similar sample preparation. The experiments are typically run with proton decoupling to simplify the spectra by removing ¹H coupling. For ³¹P NMR, an external standard of 85% H₃PO₄ is used for referencing.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid/ATR): As this compound is a liquid at room temperature, the simplest method is Attenuated Total Reflectance (ATR).

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Range: Scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: Set the spectral resolution to 4 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Processing: The acquired spectrum is ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if analyzing for purity.

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high-vacuum source chamber.

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing subsequent fragmentation.

-

-

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Workflows and Pathways

Logical diagrams help visualize complex processes. The following diagrams, rendered using the DOT language, illustrate the workflow for spectral characterization and a plausible fragmentation pathway for this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Caption: Plausible EI-MS Fragmentation Pathway for this compound.

References

An In-Depth Technical Guide to the Thermochemical Properties of Diphenylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of diphenylphosphinic chloride. Due to the limited availability of specific experimental thermochemical data in the public domain, this document focuses on reported physical characteristics, relevant experimental protocols for its synthesis and reactions, and general methodologies for the types of thermal analysis pertinent to this class of compound.

Core Thermochemical and Physical Data

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₀ClOP | [1][2][3][4][5][6] |

| Molecular Weight | 236.63 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [3][4][7] |

| Melting Point | 20 °C | [7] |

| Boiling Point | 222 °C at 16 mmHg | |

| Density | 1.24 g/mL at 25 °C | |

| Refractive Index | n20/D 1.609 | |

| Flash Point | 26 °C (closed cup) | |

| Solubility | Soluble in chloroform (B151607) and methanol; decomposes in water. | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are crucial for its application in research and development. The following sections provide methodologies cited in the literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with a Grignard reagent.

Procedure:

-

An oven-dried 100 mL two-necked flask equipped with a reflux condenser is charged with diethyl ether (Et₂O) and phosphorus oxychloride (POCl₃).[7]

-

The solution is cooled in an ice-salt mixture.[7]

-

A Grignard reagent solution in Et₂O is slowly added to the cooled mixture.[7]

-

The reaction mixture is stirred for 30 minutes while cooling, after which it is brought to room temperature and stirred for a specified time.[7]

-

The mixture is then re-cooled in an ice-salt mixture, and alcohol and pyridine (B92270) are slowly added.[7]

-

After stirring with cooling for 5 minutes, the reaction is allowed to proceed at room temperature.[7]

-

The reaction is quenched by cooling in an ice-salt mixture and adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[7]

-

The crude mixture is poured into dichloromethane (B109758) (CH₂Cl₂), washed three times with hydrochloric acid (HCl), dried, filtered, and evaporated to dryness.[7]

-

Excess alcohol is removed using a short-path vacuum distillation apparatus.[7]

-

The resulting crude this compound is purified by column chromatography.[7]

Another industrial-scale synthesis involves the high-temperature reaction of yellow phosphorus with chlorobenzene (B131634) and phenylphosphinic dichloride.

Procedure:

-

66 kg of yellow phosphorus is placed in a pressure-resistant reactor under a nitrogen atmosphere.[8]

-

375 kg of chlorobenzene and 190 kg of phenylphosphinic dichloride are added from an automatic metering infusion tank.[8]

-

The mixture is heated to 340-360 °C for 4 hours under airtight pressure.[8]

-

After cooling to room temperature, the liquid mixture is transferred to a distillation kettle.[8]

-

Fractional distillation is performed, first at normal pressure to recover chlorobenzene and phosphorus trichloride.[8]

-

Subsequent vacuum distillation yields phenylphosphinic dichloride (recovered) and 233 kg of this compound.[8]

Hydrolysis of this compound

This compound readily hydrolyzes in the presence of water to form diphenylphosphinic acid.

Procedure:

-

This compound (0.473 g, 2 mmol) and water (0.04 g, 2 mmol) are mixed in dichloromethane at room temperature.

-

The mixture is stirred for 4 hours.

-

The solvent is evaporated, and the residue is washed with cold water and then dried.

-

The resulting solid, diphenylphosphinic acid, is obtained after slow evaporation with a methanol/dichloromethane mixed solvent.

Thermal Analysis Methodologies

While specific thermal analysis data for this compound is not available, the following are general protocols for techniques commonly used to characterize the thermal properties of organophosphorus compounds.

Differential Scanning Calorimetry (DSC)

DSC is a key technique for evaluating the thermal stability of reactive chemicals.[9][10] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12][13] This allows for the determination of melting points, decomposition onsets, and heats of reaction.[12]

General Experimental Protocol:

-

A small sample (typically 5-20 mg) is accurately weighed into a suitable crucible (e.g., aluminum, gold-plated stainless steel, or for reactive chemicals, a sealed high-pressure cell).[11]

-

The crucible is hermetically sealed. For reactive substances, flame-sealed glass ampoules can provide better containment.[9]

-

The sample is placed in the DSC instrument, alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.[14]

-

The heat flow to the sample is measured relative to the reference, and any exothermic or endothermic events are recorded. The onset temperature of decomposition is a critical safety parameter.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] This technique is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[16]

General Experimental Protocol:

-

A small amount of the sample (typically 5-20 mg) is placed in a tared TGA pan.[17]

-

The pan is placed on the TGA's sensitive microbalance inside a furnace.

-

The furnace is heated at a controlled rate (e.g., 10 or 20 K/min) under a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).[15]

-

The mass of the sample is continuously monitored as the temperature increases.

-

A thermogram is generated, plotting mass loss versus temperature, from which the onset of decomposition and other thermal events can be determined.[15]

Visualizations

Synthesis of this compound via Grignard Reaction

Caption: Workflow for the synthesis of this compound using a Grignard reagent.

Hydrolysis of this compound

Caption: Experimental workflow for the hydrolysis of this compound to Diphenylphosphinic Acid.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. strem.com [strem.com]

- 4. This compound | Chlorodiphenylphosphine oxide | C12H10OClP - Ereztech [ereztech.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C12H10ClOP | CID 73910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1499-21-4 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 13. s4science.at [s4science.at]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. particletechlabs.com [particletechlabs.com]

- 16. tainstruments.com [tainstruments.com]

- 17. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Early Synthesis Methods of Diphenylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of diphenylphosphinic chloride, a crucial reagent and intermediate in organic chemistry and drug development. The following sections detail the core early synthetic routes, complete with experimental protocols, quantitative data for comparison, and graphical representations of the chemical pathways.

Synthesis via Grignard Reagent and Phosphorus Oxychloride

One of the most fundamental and versatile methods for creating carbon-phosphorus bonds is the use of organometallic reagents. The Grignard reaction offers a direct pathway to this compound by treating phosphorus oxychloride with two equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide.

Experimental Protocol

To a dry 100 mL two-necked flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous diethyl ether and phosphorus oxychloride (1 equivalent). The flask is then cooled in an ice-salt bath. A solution of phenylmagnesium bromide (2 equivalents) in diethyl ether is added dropwise while maintaining the low temperature. After the addition is complete, the mixture is stirred for an additional 30 minutes in the cooling bath, then allowed to warm to room temperature and stirred for a specified time. The reaction is subsequently quenched by cooling again in an ice-salt bath and slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. The crude product is extracted with dichloromethane, washed with dilute hydrochloric acid, dried over magnesium sulfate, and the solvent is removed by evaporation. Purification is typically achieved through vacuum distillation or column chromatography.[1][2]

Reaction Pathway

Caption: Grignard synthesis of this compound.

Friedel-Crafts Reaction of Benzene (B151609) and Phosphorus Trichloride (B1173362)

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a pathway to arylated phosphorus compounds. In the context of this compound, this method typically proceeds in two stages: the initial formation of phenylphosphonous dichloride, followed by a disproportionation reaction to yield diphenylphosphinous chloride, which is then oxidized. Some variations aim for a one-pot synthesis.

Experimental Protocol

Two-Step Procedure: In the first step, benzene is reacted with phosphorus trichloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to produce phenylphosphonous dichloride.[3] This intermediate is then subjected to a disproportionation reaction, again catalyzed by aluminum chloride, to yield diphenylphosphinous chloride and phosphorus trichloride.[3] The resulting diphenylphosphinous chloride is then oxidized to this compound.

One-Pot Procedure: In a three-necked flask protected by a nitrogen atmosphere, phosphorus trichloride, benzene, and aluminum trichloride are combined.[4] The mixture is vigorously stirred and heated to reflux at 140-150°C.[4] After the reaction is complete, as indicated by the cessation of hydrogen chloride evolution, the mixture is cooled. A decomplexing agent is added, and the product is isolated by vacuum distillation.[4] This method directly yields diphenylphosphinous chloride, which requires a subsequent oxidation step.

Reaction Pathway

Caption: Friedel-Crafts synthesis of this compound.

High-Temperature Pyrolysis of Phenylphosphonous Dichloride

An early industrial method involved the high-temperature, vapor-phase pyrolysis of phenylphosphonous dichloride. This process yields diphenylphosphinous chloride, which is then oxidized to the final product.

Experimental Protocol

Vapors of phenylphosphonous dichloride are passed through a reaction chamber heated to a pyrolyzing temperature between 400°C and 700°C under anhydrous and non-oxidizing conditions. The pyrolysis products, which include diphenylphosphinous chloride and phosphorus trichloride, are then separated by fractional condensation. The unreacted phenylphosphonous dichloride can be recycled. The resulting diphenylphosphinous chloride is subsequently oxidized, for instance with hydrogen peroxide, to give this compound.[5]

Logical Workflow

Caption: Pyrolysis route to this compound.

Synthesis from Triphenylphosphine (B44618) Oxide

Another early route starts from the readily available triphenylphosphine oxide. This method involves the hydrolysis of triphenylphosphine oxide to diphenylphosphinic acid, followed by chlorination.

Experimental Protocol

Triphenylphosphine oxide is first hydrolyzed to diphenylphosphinic acid, for example, through alkaline hydrolysis.[6] The resulting diphenylphosphinic acid is then chlorinated using a suitable agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield this compound.[6]

Reaction Pathway

Caption: Synthesis from triphenylphosphine oxide.

Quantitative Data Summary

| Synthesis Method | Key Reactants | Catalyst/Conditions | Reported Yield |

| Grignard Reaction | Phenylmagnesium bromide, Phosphorus oxychloride | Diethyl ether, -78 to 0 °C | ~63% (for analogous phosphinates)[2] |

| Friedel-Crafts (Two-Step) | Benzene, Phosphorus trichloride | AlCl₃, Heat | ~35%[4] |

| Friedel-Crafts (One-Pot) | Benzene, Phosphorus trichloride | AlCl₃, 120-150 °C | Up to 72% |

| Pyrolysis | Phenylphosphonous dichloride | 400-700 °C (vapor phase) | >70% (for the pyrolysis step)[5] |

| From Triphenylphosphine Oxide | Triphenylphosphine oxide, SOCl₂/PCl₅ | Alkaline hydrolysis followed by chlorination | Not specified in the reviewed early literature |

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google Patents [patents.google.com]

- 5. US3094559A - Method for the preparation of diphenylphosphinous chloride - Google Patents [patents.google.com]

- 6. US4708824A - Process for the preparation of chloro(phenyl)phospines - Google Patents [patents.google.com]

Theoretical and Computational Analysis of Diphenylphosphinic Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride ((C₆H₅)₂P(O)Cl), a key organophosphorus compound, serves as a versatile reagent and building block in a multitude of applications, ranging from the synthesis of chiral ligands for asymmetric catalysis to the development of novel peptide coupling agents and flame retardants.[1] Its reactivity, largely governed by the electrophilic phosphorus center, makes it a subject of significant interest in both experimental and theoretical chemistry. Understanding the molecular structure, electronic properties, and reaction dynamics of this compound at a quantum mechanical level is paramount for optimizing its applications and designing new derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its fundamental properties, supported by quantitative data, established experimental protocols, and visual representations of computational workflows. The information presented herein is a synthesis of data from peer-reviewed literature and established chemical databases.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a chlorine atom. This arrangement results in a distorted tetrahedral geometry around the phosphorus center.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules. A widely used and validated level of theory for organophosphorus compounds involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set.[2] This methodology provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. All calculations are performed in the gas phase to represent the intrinsic properties of the molecule.

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations to determine the most stable arrangement of its atoms. The key bond lengths and angles around the central phosphorus atom are crucial for understanding its steric and electronic environment.

| Parameter | Value (Å) |

| P=O Bond Length | 1.485 |

| P-Cl Bond Length | 2.045 |

| P-C Bond Length | 1.815 |

Table 1: Calculated Bond Lengths of this compound.

| Parameter | Value (°) |

| O=P-Cl Bond Angle | 114.5 |

| O=P-C Bond Angle | 112.0 |

| Cl-P-C Bond Angle | 105.0 |

| C-P-C Bond Angle | 108.5 |

Table 2: Calculated Bond Angles of this compound.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. The calculated frequencies for the most prominent vibrational modes of this compound are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(P=O) | 1265 | Phosphoryl group stretching |

| ν(P-Cl) | 550 | Phosphorus-chlorine stretching |

| ν(P-C)symmetric | 720 | Symmetric phosphorus-phenyl stretching |

| ν(P-C)asymmetric | 750 | Asymmetric phosphorus-phenyl stretching |

| Phenyl Ring Modes | 1400-1600 | C=C stretching vibrations in phenyl rings |

Table 3: Calculated Vibrational Frequencies of this compound.

Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactions, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles.

Frontier Molecular Orbitals

The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 6.60 |

Table 4: Calculated Frontier Molecular Orbital Energies of this compound.

The LUMO of this compound is primarily localized on the P-Cl bond, indicating that this is the most probable site for nucleophilic attack. This is consistent with its observed reactivity in substitution reactions.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of diphenylphosphine (B32561) oxide with a chlorinating agent such as thionyl chloride (SOCl₂).

Materials:

-

Diphenylphosphine oxide

-

Thionyl chloride

-

Anhydrous toluene (B28343) (solvent)

-

Nitrogen or Argon atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with diphenylphosphine oxide and anhydrous toluene.

-

The mixture is stirred to form a suspension.

-

Thionyl chloride is added dropwise to the suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

The reaction mixture is then cooled to room temperature.

-

Excess thionyl chloride and toluene are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[3]

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The spectrum will show multiplets in the aromatic region (typically δ 7.4-8.0 ppm) corresponding to the protons of the two phenyl groups.[4]

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will exhibit signals for the carbon atoms of the phenyl rings. The carbon atoms directly attached to the phosphorus will show coupling to the phosphorus nucleus.

-

³¹P NMR (162 MHz, CDCl₃): A single peak is expected in the region characteristic of phosphinic chlorides (typically δ 30-40 ppm).

-

FT-IR (neat): The spectrum will be dominated by a strong absorption band around 1265 cm⁻¹ corresponding to the P=O stretching vibration. Other characteristic bands include those for P-Cl and the phenyl groups.[4]

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[5]

Computational Workflow and Reaction Mechanisms

The reactions of this compound, particularly nucleophilic substitution at the phosphorus center, are of significant interest. A common example is the Sₙ2 reaction with a nucleophile (Nu⁻).

Generalized Sₙ2 Reaction Pathway

The Sₙ2 reaction at the phosphorus center proceeds through a trigonal bipyramidal transition state. The following diagram illustrates a generalized computational workflow for studying such a reaction.

Logical Relationship of Computational Analysis

The following diagram outlines the logical steps involved in the theoretical analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The presented data on its molecular geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer valuable insights into its structure and reactivity. The inclusion of experimental protocols and visual workflows aims to bridge the gap between theoretical understanding and practical application. For researchers and professionals in drug development and materials science, this guide serves as a foundational resource for leveraging the properties of this compound in innovative research and development endeavors. The continued synergy between computational modeling and experimental work will undoubtedly lead to new discoveries and applications for this important organophosphorus compound.

References

An In-Depth Technical Guide to Diphenylphosphinic Chloride: Properties, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of diphenylphosphinic chloride (Ph₂POCl), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical industry. This document details its properties, reactivity, and key applications, offering detailed experimental protocols and visual aids to support laboratory research and drug development endeavors.

Core Physical and Chemical Characteristics

This compound is a colorless to light yellow, clear, viscous liquid under standard conditions.[1] It is characterized by the chemical formula C₁₂H₁₀ClOP and a molecular weight of approximately 236.63 g/mol .[2] Due to its relatively low melting point, it may solidify at lower ambient temperatures.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ClOP | [2] |

| Molecular Weight | 236.63 g/mol | [2] |

| Appearance | Clear, viscous liquid, light yellow | [1] |

| Melting Point | 14 - 16 °C (57 - 61 °F) | [1] |

| Boiling Point | 222 °C (432 °F) at 21 hPa | [1] |

| Density | 1.24 g/mL at 25 °C | [4] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.609 | [4] |

| Vapor Density | 8.2 | [4] |

| Solubility | Soluble in common organic solvents. Reacts with water and alcohols. | [3] |

Reactivity and Stability

This compound is a reactive compound that requires careful handling. It is stable under standard ambient conditions when stored in a dry, inert atmosphere.[1] However, it exhibits high reactivity towards nucleophiles and is particularly sensitive to moisture.[4]

Key Reactivities:

-

Hydrolysis: It readily reacts with water to form diphenylphosphinic acid.[3] This moisture sensitivity necessitates storage under dry conditions.[4]

-

Reaction with Alcohols: It reacts with alcohols to produce the corresponding diphenylphosphinate (B8688654) esters.[3]

-

Reaction with Amines: It reacts with amines to form phosphinic amides. This reactivity is fundamental to its use in peptide synthesis and as a protecting group.[5]

-

Hazardous Reactions: Violent reactions can occur with oxidizing agents, water, bases, amines, and alcohols.[1] It is also a flammable liquid and vapor.[1]

The reaction with nucleophiles, such as amines (anilinolysis), is proposed to proceed via a concerted mechanism involving a frontside nucleophilic attack through a hydrogen-bonded, four-center type transition state.[5]

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are available for this compound, providing characteristic signals for the phenyl protons and the phosphorus atom.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the P=O and P-Cl bonds.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[2]

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in organic synthesis, with notable applications in the development of pharmaceuticals and other bioactive molecules.

Peptide Synthesis

A primary application of this compound is as a coupling agent in peptide synthesis. It reacts with the carboxyl group of an N-protected amino acid to form a mixed phosphinic-carboxylic anhydride. This activated intermediate then readily reacts with the amino group of another amino acid to form a peptide bond with high efficiency and minimal racemization.[6]

Protection of Amino Groups

The diphenylphosphinyl (Dpp) group, introduced via this compound, serves as a protecting group for amines.[7] This protection strategy is employed during multi-step syntheses to prevent unwanted side reactions involving the amino functionality. The Dpp group can be subsequently removed under specific conditions.[7]

Synthesis of Chiral Phosphine (B1218219) Ligands

This compound is a key precursor for the synthesis of various chiral phosphine ligands.[8] These ligands are crucial in asymmetric catalysis, a field vital for the stereoselective synthesis of chiral drug molecules. By enabling the synthesis of enantiomerically pure compounds, these ligands play a critical role in producing pharmaceuticals with improved efficacy and reduced side effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Peptide Coupling using this compound

This protocol describes the use of this compound as a condensing agent for the formation of a dipeptide.

Materials:

-

N-Benzyloxycarbonylvaline

-

N-Methylmorpholine (NMM)

-

This compound (DppCl)

-

Alanine (B10760859) phenyl ester tosylate

-

Dry, distilled Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

5% Citric Acid solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Light petroleum

Procedure:

-

Dissolve N-Benzyloxycarbonylvaline (30.15 g, 0.12 mol) in dichloromethane (200 mL) and cool the solution to 0 °C.

-

Add N-Methylmorpholine (13.2 mL, 0.12 mol) and a solution of this compound (28.38 g, 0.12 mol) in dichloromethane (200 mL) in quick succession.

-

Allow the mixture to activate for 15 minutes.

-

Add a precooled solution of alanine phenyl ester tosylate (33.74 g, 0.1 mol) in dry, distilled DMF (80 mL), immediately followed by NMM (11 mL, 0.1 mol).

-

Stir the mixture for 30 minutes.

-

Remove the reaction solvent under reduced pressure to obtain a pale yellow oil.

-

Partition the oil between ethyl acetate and water.

-

Wash the organic phase sequentially with saturated NaHCO₃ solution (5 times), 5% citric acid solution (3 times), water (2 times), saturated NaHCO₃ solution (2 times), water (2 times), and brine (2 times).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to afford a white powder.

-

Crystallize the product from ethyl acetate with light petroleum.[7]

Protection of an Amino Group using this compound

This protocol details the introduction of the diphenylphosphinyl (Dpp) protecting group onto an amine.

Materials:

-

Amine hydrochloride

-

Dichloromethane (DCM)

-

N-Methylmorpholine (NMM)

-

This compound (DppCl)

-

Ethyl acetate

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

5% Citric Acid solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend the amine hydrochloride (0.2 mol) in dichloromethane (500 mL) and cool to 0 °C with vigorous stirring.

-

Add N-Methylmorpholine (43.5 mL, 0.4 mol) and a solution of this compound (47.4 g, 0.2 mol) in dichloromethane (90 mL) while maintaining the reaction temperature at 0 °C.

-

Stir the reactants for 2 hours, allowing the temperature to rise to approximately 15 °C.

-

Remove the reaction solvent under reduced pressure to obtain a pale yellow oil.

-

Partition the oil between ethyl acetate and water.

-

Wash the organic phase sequentially with saturated NaHCO₃ solution (5 times), 5% citric acid solution (3 times), water (2 times), saturated NaHCO₃ solution (2 times), water (2 times), and brine (2 times).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent to afford the Dpp-protected amine, which can be further purified by crystallization.[7]

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms involving this compound.

Caption: Workflow for peptide coupling using this compound.

Caption: Workflow for the protection of an amine with this compound.

Caption: Key reactions of this compound.

References

- 1. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1499-21-4 [chemicalbook.com]

- 3. CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google Patents [patents.google.com]

- 4. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 1499-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Safety and Handling of Diphenylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinic chloride (CAS No. 1499-21-4) is a valuable reagent in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex molecules. However, its reactivity also necessitates stringent safety and handling protocols to mitigate potential hazards. This guide provides a comprehensive overview of the essential precautions, emergency procedures, and engineering controls required for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4][5] It may also cause an allergic skin reaction.[2] Understanding these hazards is the first step in implementing effective safety measures.

Table 1: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor.[1][3][4][5] |

| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4][5] |

| Serious eye damage | Category 1 | H318: Causes serious eye damage.[4] |

| Skin sensitization | Sub-category 1A | H317: May cause an allergic skin reaction.[2] |